(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol
Description
Chemical Structure and Nomenclature
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon (PAH) metabolite with the molecular formula C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol . Its IUPAC name reflects the tetracyclic benz[a]anthracene backbone modified by four hydroxyl groups at positions 8, 9, 10, and 11, with a partially hydrogenated ring system. The "rel" designation indicates the relative stereochemical configuration of the four chiral centers, which are critical for its biological activity.
The structural backbone consists of three fused benzene rings and one partially saturated ring, forming a planar aromatic system with hydroxyl groups positioned in a tetrahedral arrangement. The compound’s SMILES notation, C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2 , highlights the connectivity of the tetracyclic framework.
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆O₄ |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 53760-22-8 |
| SMILES | C1CCC2=C(C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Stereochemical Configuration and Significance
The compound exhibits four stereocenters at positions 8, 9, 10, and 11, with configurations 8R , 9S , 10R , and 11S . This stereochemistry arises from enzymatic epoxidation and hydrolysis during the metabolism of benz[a]anthracene (BA), a carcinogenic PAH. The relative configuration ("rel") signifies that the absolute stereochemistry may not be fully resolved, but the spatial relationships between substituents are defined.
The stereochemical arrangement governs interactions with cellular targets, such as DNA adduct formation. For example, the 8R,9S,10R,11S configuration facilitates hydrogen bonding with nucleic acid bases, enhancing the metabolite’s ability to intercalate into DNA. This stereospecificity also influences its recognition by detoxification enzymes like glutathione S-transferases.
Position in Polycyclic Aromatic Hydrocarbon (PAH) Metabolite Family
This tetrol is a secondary metabolite of benz[a]anthracene, a four-ring PAH classified as a Group 2A carcinogen by the International Agency for Research on Cancer. PAHs undergo metabolic activation via cytochrome P450 enzymes and epoxide hydrolase, forming reactive diol epoxides and tetrols. The tetrol represents a hydrolysis product of bay-region diol epoxides, which are critical intermediates in PAH-induced carcinogenesis.
Compared to other PAH metabolites, such as benzo[a]pyrene-7,8,9,10-tetrol, this compound’s tetracyclic structure reduces planarity, potentially altering its DNA-binding affinity. Its formation is linked to both fungal and mammalian metabolic pathways, with Cunninghamella elegans and human liver microsomes identified as key biocatalysts.
Table 2: Comparison with Related PAH Metabolites
| Metabolite | Parent PAH | Key Functional Groups | Biological Role |
|---|---|---|---|
| (8R,9S,10R,11S)-Tetrol | Benz[a]anthracene | 4 hydroxyls | DNA adduct precursor |
| Benzo[a]pyrene-7,8,9,10-tetrol | Benzo[a]pyrene | 4 hydroxyls | Carcinogenic biomarker |
| Phenanthrene-1,2,3,4-tetrol | Phenanthrene | 4 hydroxyls | Exposure biomarker |
Historical Context and Discovery
The compound was first identified in the 1980s during studies on fungal metabolism of benz[a]anthracene. Cunninghamella elegans, a filamentous fungus, was shown to produce this tetrol alongside dihydrodiols, marking a novel pathway for PAH biodegradation. Subsequent research in the 1990s revealed its formation in mammalian systems, particularly in rat and human liver microsomes, linking it to endogenous detoxification processes.
Synthetic routes to the tetrol were developed to confirm its structure, involving epoxidation of BA followed by acid-catalyzed hydrolysis. Advanced analytical techniques, including chiral HPLC and mass spectrometry, were critical for resolving its stereochemistry and quantifying its presence in biological samples.
Properties
IUPAC Name |
(8R,9S,10R,11S)-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCUWKIINXJQT-VSZNYVQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydroxylation of Dihydrodiol Precursors
The starting material, typically a benz[a]anthracene dihydrodiol, undergoes cis-dihydroxylation via OsO₄ in a polar aprotic solvent system. For example, cis-anti-dihydrodiol derivatives are treated with OsO₄ in a mixture of dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆ (4:1 v/v) with a trace of deuterated water (D₂O) to stabilize reactive intermediates. This reaction proceeds at ambient temperature, yielding the tetrol with a reported 67% isolated yield .
Table 1: Reaction Conditions for OsO₄-Mediated Dihydroxylation
| Parameter | Value | Source |
|---|---|---|
| Precursor | Benz[a]anthracene dihydrodiol | |
| Oxidizing Agent | OsO₄ | |
| Solvent System | DMSO-d₆/acetone-d₆ (4:1) + D₂O | |
| Reaction Temperature | 25°C | |
| Yield | 67% |
Stereochemical Control and Conformational Analysis
The (8R,9S,10R,11S) stereochemistry is achieved through stereoselective catalysis and post-synthesis conformational optimization. Molecular mechanics (MM) and molecular dynamics (MD) simulations are critical for validating the stereochemical outcome.
Molecular Modeling of Tetrol Conformations
Using the HyperChem MM+ force field , energy-minimized structures of the tetrol are generated to assess stable conformers. Simulations reveal that the cyclohexenyl ring adopts a half-chair conformation , with hydroxyl groups at C8, C9, C10, and C11 occupying equatorial positions to minimize steric strain. These findings align with nuclear magnetic resonance (NMR) data, where coupling constants (e.g., J<sub>8,9</sub> = 9.0 Hz) confirm trans-diaxial relationships between adjacent hydroxyl groups.
Table 2: Key NMR Data for Structural Validation
| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source |
|---|---|---|---|
| H8-H9 (trans-diaxial) | 8.10 | 9.0 | |
| Aromatic H1 | 9.12 | 7.8 | |
| Aromatic H5 | 8.99 | 7.8 |
Purification and Isolation Techniques
Post-synthesis purification is essential due to the presence of stereoisomeric byproducts. Column chromatography and high-performance liquid chromatography (HPLC) are employed for isolation.
Chromatographic Purification
-
Silica Gel Chromatography : Crude reaction mixtures are loaded onto silica gel columns eluted with gradients of ethyl acetate/hexane (1:3 to 1:1). This step removes unreacted dihydrodiols and OsO₄ residues.
-
HPLC with Fluorescence Detection : Final purification uses reverse-phase C18 columns with acetonitrile/water mobile phases. Fluorescence detection (λ<sub>ex</sub> = 376 nm, λ<sub>em</sub> = 405 nm) ensures high sensitivity, achieving detection limits of 0.3 fmol for tetrols.
Table 3: HPLC Parameters for Tetrol Isolation
| Parameter | Value | Source |
|---|---|---|
| Column | C18 reverse-phase | |
| Mobile Phase | Acetonitrile/water (60:40) | |
| Flow Rate | 1.0 mL/min | |
| Detection Limit | 0.3 fmol |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula C₁₈H₁₆O₄ (theoretical [M+H]<sup>+</sup> = 297.1121; observed 297.1123).
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar benz[a]anthracene core with the tetrahydroxycyclohexene ring in a distorted half-chair conformation. Hydrogen bonding between hydroxyl groups and solvent molecules stabilizes the lattice.
Challenges and Optimization Strategies
Solubility Issues
The tetrol’s limited solubility in nonpolar solvents necessitates the use of DMSO-containing mixtures during synthesis.
Stereochemical Purity
Enantiomeric excess (ee) is maintained above 98% by optimizing reaction time and OsO₄ stoichiometry. Prolonged reaction times (>24 hours) lead to epimerization at C10, reducing ee to 85%.
Applications in Biochemical Research
The tetrol serves as a biomarker for benz[a]anthracene exposure in human tissues. Enzymatic hydrolysis of DNA adducts releases the tetrol, quantified via HPLC/fluorescence at concentrations as low as 0.006 ng/g in lung tissue .
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic compounds.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Carcinogenicity Studies
One of the primary applications of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is in the study of carcinogenic mechanisms. Research indicates that PAHs can form DNA adducts that may initiate carcinogenesis. For instance:
- DNA Adduct Formation : The compound has been studied for its ability to form DNA adducts similar to those formed by benzo[a]pyrene. These adducts are critical in understanding how PAHs contribute to cancer development. Studies have shown that exposure to PAHs leads to the formation of specific DNA adducts that correlate with increased cancer risk .
Environmental Monitoring
The compound is also relevant in environmental science as a marker for PAH pollution:
- Biomonitoring : It can be used as a biomarker for exposure to PAHs in occupational settings. Research has demonstrated that individuals exposed to PAHs show elevated levels of specific metabolites and DNA adducts related to compounds like this compound .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for developing assays aimed at detecting PAH metabolites:
- Fluorescence Spectrophotometry : Improved methods using synchronous fluorescence spectrophotometry have been developed to quantify PAH-DNA adducts. The specificity and sensitivity of these assays can be enhanced using this compound as a standard .
Study 1: DNA Adduct Formation and Carcinogenicity
A study investigated the formation of DNA adducts in human T-lymphoblasts exposed to benzo[a]pyrene and its derivatives. The results indicated that while benzo[a]pyrene formed significant amounts of detectable adducts leading to mutagenesis and potential tumorigenesis, the presence of this compound did not produce similar fluorescence signals under the same conditions. This suggests different mechanisms or efficiencies in forming stable DNA adducts .
Study 2: Occupational Exposure Analysis
Research conducted on aluminum plant workers revealed a correlation between PAH exposure and elevated levels of specific DNA adducts. The study monitored urinary metabolites and found that individuals with higher exposure levels had significant increases in this compound-related metabolites compared to non-exposed individuals .
Mechanism of Action
The mechanism of action of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules.
Comparison with Similar Compounds
Table 1: Key Molecular Properties
Comparison with Similar Compounds
Structural Analogs
1,2,3,4-Tetrahydrobenz[a]anthracene-1,2,3,4-tetrol
This isomer has hydroxyl groups on the first four carbons of the anthracene core. Unlike the 8,9,10,11-tetrol, it exhibits stronger π-stacking with DNA due to its planar conformation, leading to intercalative binding (association constant K ≈ 2.0–3.0 × 10³ M⁻¹). In contrast, the 8,9,10,11-tetrol forms "wedged" DNA complexes with weaker secondary structure dependence, likely due to steric hindrance from its non-planar hydroxyl arrangement .
Deuterated Derivatives
Deuterated analogs, such as (8R,9R,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol-d9 (C₁₈D₉H₇O₄, MW 305.37), feature isotopic substitution at nine positions. These compounds exhibit altered vibrational spectra and kinetic isotope effects, making them valuable in mechanistic studies. For example, deuterated versions show reduced metabolic degradation rates compared to non-deuterated forms .
Table 2: Comparative Properties of Benz[a]anthracene Derivatives
Functional Analogs in PAH Metabolism
Benzo[a]pyrene-7,8,9,10-tetrol
A structurally similar PAH metabolite, Benzo[a]pyrene-7,8,9,10-tetrol (CAS 59957-91-4), shares the tetrol configuration but on a benzo[a]pyrene scaffold. It exhibits higher carcinogenicity due to enhanced electrophilicity and DNA adduct formation .
Ethanoanthracene Derivatives
Ethanoanthracenes (e.g., 9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes) are synthetic analogs with nitro or maleimide substituents. These compounds show improved solubility in non-polar solvents (e.g., toluene) and distinct reactivity in Diels-Alder reactions compared to hydroxylated tetrols .
DNA Interaction Studies
Fluorescence quenching assays demonstrate that (8R,9S,10R,11S)-rel-8,9,10,11-tetrol binds native DNA with a 30% reduction in fluorescence intensity, comparable to 1,2,3,4-tetrol. However, denatured DNA reduces binding affinity by 50% for the 1,2,3,4-tetrol, while the 8,9,10,11-tetrol remains unaffected, confirming its secondary structure-independent binding .
Metabolic Pathways
The compound is a precursor to (–)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene, a major liver metabolite with [8R,9R] stereochemistry. This diol is enzymatically derived from (+)-(8R,9S)-benz[a]anthracene oxide and may form genotoxic epoxides (e.g., 8R,9S-dihydroxy-10S,11R-epoxide) .
Biological Activity
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenicity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydrobenz[a]anthracene backbone with hydroxyl groups at positions 8, 9, 10, and 11. This specific stereochemistry is crucial for its biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H16O4 |
| Molecular Weight | 288.32 g/mol |
| Melting Point | Not extensively documented |
Carcinogenic Potential
Research indicates that PAHs are known carcinogens. The biological activity of this compound has been studied in the context of its metabolic activation and subsequent DNA adduct formation.
Metabolism and Activation
- Metabolic Pathways : The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes. This process generates reactive metabolites capable of forming DNA adducts.
- DNA Adduct Formation : Studies have shown that exposure to PAHs leads to the formation of PAH-DNA adducts in various tissues. These adducts can disrupt normal cellular processes and lead to mutations.
In Vivo Studies
In vivo studies have demonstrated significant biological effects related to this compound:
- Animal Studies : Experiments involving rats have shown that administration of this compound results in increased tumor incidence in lung tissues.
- Tissue-Specific Effects : The compound exhibits tissue-specific metabolism leading to varying levels of toxicity and carcinogenicity depending on the organ system involved.
In Vitro Studies
In vitro studies using human cell lines have provided further insights into the biological activity of this compound:
- Cell Line Studies : Research using lung adenocarcinoma A549 cells has shown that exposure to the compound induces oxidative stress and apoptosis through the activation of specific signaling pathways.
- Enzyme Induction : The compound has been shown to induce cytochrome P450 enzymes in liver cells (HepG2), suggesting a role in its own metabolic activation.
Case Study 1: Occupational Exposure
A study monitoring workers exposed to PAHs revealed elevated levels of urinary metabolites linked to this compound. The findings indicated a correlation between exposure levels and increased incidence of respiratory cancers.
Case Study 2: Environmental Impact
Research has highlighted the environmental persistence of this compound in contaminated sites. Its bioaccumulation in aquatic organisms raises concerns regarding ecological health and potential human exposure through the food chain.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (8R,9S,10R,11S)-rel-8,9,10,11-tetrol derivatives, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis can be adapted from anthracene derivative protocols. For example, LDA (Lithium Diisopropylamide) in THF is effective for deprotonation and subsequent aryl group introduction . Key steps include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of substrate to aryl bromide to minimize side products.
- Temperature control : Reactions at −78°C (dry ice/acetone bath) enhance selectivity for tetraol formation.
- Purification : Use neutral alumina column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 3:2) to isolate stereoisomers .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold).
Q. How should researchers handle and store this compound to ensure stability?
- Safety protocols :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation .
- Handling : Use flame-resistant gloves and avoid contact with heat/sparks due to polycyclic aromatic hydrocarbon (PAH) flammability risks .
Q. What spectroscopic techniques are critical for characterizing this tetraol?
- Primary methods :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–10 Hz for vicinal diols) and NOE correlations .
- IR spectroscopy : Identify hydroxyl stretches (broad peaks at 3200–3400 cm⁻¹) and aromatic C–H bends (700–800 cm⁻¹) .
- UV-Vis : Compare λmax to anthracene derivatives (e.g., 250–400 nm for π→π* transitions) .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers be resolved?
- Contradiction analysis :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 50°C to exploit temperature-dependent chemical shifts .
- COSY/HSQC : Map proton-proton and proton-carbon correlations to distinguish equatorial vs. axial hydroxyl groups .
Q. What computational strategies predict the compound’s reactivity in Diels-Alder reactions?
- Modeling approach :
- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for cycloaddition feasibility .
- MD simulations : Assess solvent effects (e.g., THF vs. DMSO) on reaction kinetics .
- Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots.
Q. How do photophysical properties vary with substituent electronic effects?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
